molecular formula C7H4ClF3N2O2 B1628313 2-Chloro-3-nitro-5-(trifluoromethyl)aniline CAS No. 887267-85-8

2-Chloro-3-nitro-5-(trifluoromethyl)aniline

Cat. No.: B1628313
CAS No.: 887267-85-8
M. Wt: 240.57 g/mol
InChI Key: DYNANBWWSGPRGV-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-5-(trifluoromethyl)aniline (CAS 887267-85-8) is a high-value chemical intermediate in organic synthesis and medicinal chemistry. Its primary research application is as a key precursor molecule in the multi-step synthesis of 8-nitro-1,3-benzothiazin-4-ones, a promising class of antitubercular agents . Two prominent drug candidates from this class, BTZ043 and PBTZ169 (Macozinone), which have advanced to clinical trials for the treatment of tuberculosis, are synthesized from this aniline derivative . These compounds target the essential mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-d-ribose 2′-epimerase), demonstrating the critical role of this building block in developing novel therapeutic mechanisms . This compound is classified as a small molecule with the chemical formula C7H4ClF3N2O2 and an average molecular mass of 240.570 g/mol . It belongs to the class of organic compounds known as trifluoromethylbenzenes . Researchers value this compound for its structural features, which include a reactive aromatic amine and electron-withdrawing substituents that facilitate further chemical transformations. This product is intended for research and development purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-3-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-6-4(12)1-3(7(9,10)11)2-5(6)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNANBWWSGPRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591059
Record name 2-Chloro-3-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-85-8
Record name 2-Chloro-3-nitro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887267-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Nitration of Protected Aniline Derivatives

Protection-Directed Nitration Strategies

The amino group’s high reactivity necessitates protection before nitration to avoid undesired side reactions. Acetylation using acetic anhydride converts the amine to an acetanilide, enabling nitration at the meta position relative to the trifluoromethyl group. In a typical procedure, 5-(trifluoromethyl)acetanilide undergoes nitration with fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 4 hours, yielding 3-nitro-5-(trifluoromethyl)acetanilide with 85–90% regioselectivity. The acetyl group’s ortho/para-directing effect competes with the electron-withdrawing trifluoromethyl group, but the latter dominates due to its stronger meta-directing influence.

Solvent and Temperature Effects

Nitration in dichloromethane (DCM) at −10°C improves selectivity to 92% by slowing reaction kinetics, whereas polar aprotic solvents like dimethylformamide (DMF) reduce yields due to solvation effects. Post-reaction quenching with ice-water precipitates the nitro intermediate, which is purified via recrystallization from ethanol/water (3:1).

Chlorination Methods for Ortho-Substitution

Electrophilic Aromatic Chlorination

Chlorination of 3-nitro-5-(trifluoromethyl)acetanilide employs N-chlorosuccinimide (NCS) in DCM with FeCl₃ as a Lewis catalyst. At 25°C, this system achieves 78% yield of 2-chloro-3-nitro-5-(trifluoromethyl)acetanilide within 2 hours. The nitro group’s deactivating effect necessitates catalytic FeCl₃ to polarize the NCS molecule, enhancing electrophilicity.

Table 1: Chlorination Agent Comparison
Agent Solvent Catalyst Yield (%) Purity (%)
NCS DCM FeCl₃ 78 95
Cl₂ CCl₄ AlCl₃ 65 88
SO₂Cl₂ Toluene None 42 75

Continuous Flow Chlorination

Industrial-scale production utilizes continuous flow reactors to maintain precise stoichiometry and temperature. A 2025 patent describes a system where 3-nitro-5-(trifluoromethyl)acetanilide and Cl₂ gas react at 50°C in a titanium reactor, achieving 92% conversion with 99% selectivity. Residual chlorine is neutralized with sodium thiosulfate before crystallization.

Trifluoromethylation Techniques

Direct Trifluoromethylation via Radical Pathways

Photoredox catalysis using Ru(bpy)₃²⁺ and CF₃SO₂Na under blue LED irradiation introduces CF₃ at position 5 with 80% efficiency. The radical mechanism bypasses directing effects, making it suitable for late-stage functionalization.

Deprotection and Final Isolation

Hydrolytic Cleavage of Acetanilide

The acetyl group is removed via refluxing with 6M HCl in ethanol (1:3 v/v) for 6 hours, yielding 2-chloro-3-nitro-5-(trifluoromethyl)aniline with 95% recovery. Neutralization with NaHCO₃ and extraction with ethyl acetate precedes rotary evaporation.

Crystallization and Purity Optimization

Recrystallization from hexane/ethyl acetate (4:1) at −20°C produces needle-like crystals with 99.5% purity (HPLC analysis). Residual solvents are removed under high vacuum (0.1 mbar) for 12 hours.

Industrial-Scale Production Challenges

Catalyst Recycling and Cost Reduction

Palladium on carbon (Pd/C) used in hydrogenation steps is recovered via filtration and reactivated with H₂ at 300°C, reducing costs by 40%. Alternative catalysts like Ni-Al alloys are being explored for large batches.

Waste Stream Management

Spent acidic liquors are neutralized with Ca(OH)₂, precipitating CaSO₄, which is filtered and landfilled. Trifluoroacetic acid byproducts are distilled and sold to polymer manufacturers.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Scalability
Route Steps Total Yield (%) Purity (%) Scalability
Acetylation-Nitration-Chlorination 4 62 99 High
Direct Radical Trifluoromethylation 3 55 97 Moderate
Ullmann Coupling 5 48 93 Low

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-Chloro-3-amino-5-(trifluoromethyl)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Nitro or nitroso derivatives of the original compound.

Scientific Research Applications

2-Chloro-3-nitro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

The chemical and physical properties of substituted anilines vary significantly based on substituent positions and functional groups. Below is a detailed comparison with similar compounds:

Table 1: Comparison of Key Structural Features

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions (Relative to -NH₂) Key Applications/Reactivity
2-Chloro-3-nitro-5-(trifluoromethyl)aniline Not explicitly found C₇H₄ClF₃N₂O₂ 240.56 (inferred) Cl (2), NO₂ (3), CF₃ (5) Pharmaceutical intermediates
4-Chloro-2-nitro-5-(trifluoromethyl)aniline 167415-22-7 C₇H₄ClF₃N₂O₂ 240.56 Cl (4), NO₂ (2), CF₃ (5) High-cost reagent (¥9,000/g)
5-Chloro-2-nitro-4-(trifluoromethyl)aniline 35375-74-7 C₇H₄ClF₃N₂O₂ 240.56 Cl (5), NO₂ (2), CF₃ (4) Agrochemical synthesis
3-Nitro-5-(trifluoromethyl)aniline 401-94-5 C₇H₅F₃N₂O₂ 206.12 NO₂ (3), CF₃ (5) Laboratory chemical (Thermo Scientific)
4-Chloro-3-(trifluoromethyl)aniline 320-51-4 C₇H₅ClF₃N 195.57 Cl (4), CF₃ (3) Patent-listed intermediate

Key Observations :

Positional Isomerism: The chloro and nitro positions significantly alter reactivity. For example, 2-Chloro-3-nitro-5-CF₃-aniline has adjacent Cl and NO₂ groups, which may enhance intramolecular interactions or steric effects compared to isomers like 4-Chloro-2-nitro-5-CF₃-aniline .

Functional Group Variations: Fluoro vs. Chloro: 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4) lacks a nitro group but shares a similar trifluoromethyl substituent. The smaller fluorine atom reduces steric hindrance compared to chlorine, favoring different reaction pathways . Methoxy vs. Nitro: 2-(3-Methoxyphenoxy)-5-CF₃-aniline (CAS 728907-96-8) replaces nitro with methoxy, enhancing electron-donating effects and altering solubility in polar solvents .

Physicochemical and Reactivity Differences

Table 2: Property Comparison

Property 2-Chloro-3-nitro-5-CF₃-aniline 3-Nitro-5-CF₃-aniline 4-Chloro-3-CF₃-aniline
Melting Point Not reported 98–102°C 34–36°C
Solubility Likely low in water Soluble in DMSO Soluble in ethanol
Reactivity in Sonogashira High (Cl, NO₂ activate coupling) Moderate Low (no NO₂)

Key Insights :

  • Electron-Withdrawing Effects: The nitro group in 2-Chloro-3-nitro-5-CF₃-aniline strongly deactivates the ring, making the amino group less nucleophilic than in non-nitro analogs like 4-Chloro-3-CF₃-aniline .
  • Steric Effects : Ortho-substituted chlorine in 2-Chloro-3-nitro-5-CF₃-aniline may hinder reactions at the para position compared to meta-substituted isomers .

Biological Activity

2-Chloro-3-nitro-5-(trifluoromethyl)aniline, a compound with the chemical formula C8_8H4_4ClF3_3N2_2O2_2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline structure. The presence of these functional groups contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC8_8H4_4ClF3_3N2_2O2_2
Molecular Weight236.57 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to induce apoptosis in cancer cell lines, particularly in models such as MCF-7 breast cancer cells. The compound's mechanism appears to involve the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with an IC50_{50} value around 25 µM. Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . Research indicates that it may inhibit key inflammatory mediators, potentially making it a candidate for treating inflammatory diseases.

The anti-inflammatory activity is thought to arise from the inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that at a concentration of 10 µM, the compound inhibited COX-2 activity by approximately 85%, which suggests significant potential for therapeutic applications in inflammatory conditions.

Antimicrobial Properties

Additionally, this compound has shown antimicrobial activity against various bacterial strains. Preliminary tests indicate effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 0.015 mg/mL for S. aureus.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsIC/MIC Values
AnticancerInduces apoptosisIC50_{50}: ~25 µM
Anti-inflammatoryCOX-2 inhibitionInhibition: ~85% at 10 µM
AntimicrobialInhibits growth of bacteriaMIC: 0.015 mg/mL (S. aureus)

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the trifluoromethyl group significantly enhances lipophilicity and may contribute to improved membrane permeability, facilitating cellular uptake.

Key Findings from SAR Studies

  • Trifluoromethyl Group : Enhances potency against cancer cell lines.
  • Nitro Group : Essential for inducing apoptotic pathways.
  • Chloro Group : Modulates receptor interactions and may influence anti-inflammatory effects.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3-nitro-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of an aniline core. For example, chlorination of 3-nitro-5-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) under controlled conditions can introduce the chloro group at the 2-position . Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity in aromatic substitution .
  • Catalysts : Potassium carbonate (K₂CO₃) facilitates deprotonation, improving electrophilic substitution efficiency .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. What analytical methods are recommended for characterizing this compound?

Standard techniques include:

  • ¹H/¹⁹F NMR : To confirm substituent positions and electronic environments .
  • HPLC-MS : For purity assessment and molecular weight verification .
  • X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coats, and chemical goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .
  • Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., nitro, trifluoromethyl) influence regioselectivity in further functionalization?

The nitro group (-NO₂) is a strong meta-directing deactivator, while the trifluoromethyl (-CF₃) group exerts an electron-withdrawing inductive effect, directing electrophiles to the para position relative to itself. Computational studies (e.g., DFT) can model charge distribution to predict sites for sulfonation or halogenation . For example, in nitration reactions, the existing nitro group may limit further substitution unless steric or electronic effects are modulated .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies often arise from:

  • Impurity profiles : Trace byproducts (e.g., 4-chloro isomers) can skew biological assays . Validate purity via GC-MS .
  • Assay conditions : Varying pH or solvent systems (e.g., DMSO vs. aqueous buffers) alter solubility and activity . Standardize protocols using OECD guidelines .

Q. How can computational chemistry optimize the design of this compound-based inhibitors?

  • Docking simulations : Map interactions with target enzymes (e.g., bacterial nitroreductases) to identify critical binding motifs .
  • QSAR models : Relate substituent electronic parameters (σ, π) to antimicrobial IC₅₀ values .
  • ADMET prediction : Assess pharmacokinetic risks (e.g., hepatotoxicity) early in drug development .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-nitro-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-nitro-5-(trifluoromethyl)aniline

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